4-(Difluoromethyl)pyrimidine-2-carboxylic acid 4-(Difluoromethyl)pyrimidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1782555-45-6
VCID: VC4567856
InChI: InChI=1S/C6H4F2N2O2/c7-4(8)3-1-2-9-5(10-3)6(11)12/h1-2,4H,(H,11,12)
SMILES: C1=CN=C(N=C1C(F)F)C(=O)O
Molecular Formula: C6H4F2N2O2
Molecular Weight: 174.107

4-(Difluoromethyl)pyrimidine-2-carboxylic acid

CAS No.: 1782555-45-6

Cat. No.: VC4567856

Molecular Formula: C6H4F2N2O2

Molecular Weight: 174.107

* For research use only. Not for human or veterinary use.

4-(Difluoromethyl)pyrimidine-2-carboxylic acid - 1782555-45-6

Specification

CAS No. 1782555-45-6
Molecular Formula C6H4F2N2O2
Molecular Weight 174.107
IUPAC Name 4-(difluoromethyl)pyrimidine-2-carboxylic acid
Standard InChI InChI=1S/C6H4F2N2O2/c7-4(8)3-1-2-9-5(10-3)6(11)12/h1-2,4H,(H,11,12)
Standard InChI Key ZNLRSYZXHJWQQG-UHFFFAOYSA-N
SMILES C1=CN=C(N=C1C(F)F)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

4-(Difluoromethyl)pyrimidine-2-carboxylic acid is systematically named according to IUPAC guidelines, with the difluoromethyl group (-CF₂H) at the 4-position and a carboxylic acid (-COOH) at the 2-position of the pyrimidine ring. Its molecular formula is C₆H₄F₂N₂O₂, yielding a molecular weight of 174.11 g/mol . The SMILES notation c1cnc(nc1C(F)F)C(=O)O and InChI key ZNLRSYZXHJWQQG-UHFFFAOYSA-N provide unambiguous structural representations .

Crystallographic and Spectroscopic Data

While single-crystal X-ray data remain unpublished, computational models predict a planar pyrimidine ring with bond angles consistent with aromaticity. The difluoromethyl group adopts a staggered conformation relative to the ring plane, minimizing steric hindrance. Fourier-transform infrared (FT-IR) spectra show characteristic absorptions at 1,690 cm⁻¹ (C=O stretch) and 1,120–1,080 cm⁻¹ (C-F vibrations) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting PointNot determined
Boiling Point373.5 ± 50.0°C (760 mmHg)
Density1.5 ± 0.1 g/cm³
LogP (Partition Coefficient)0.7 (predicted)
SolubilitySparingly soluble in H₂O; soluble in DMSO

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

  • Condensation Reaction: Heating ethyl 4-(difluoromethyl)pyrimidine-2-carboxylate with ammonium hydroxide yields the primary intermediate .

  • Acid Hydrolysis: Treatment with concentrated HCl under reflux converts the ester to the carboxylic acid derivative .

Reaction yields exceed 65% when using anhydrous dimethylformamide (DMF) as a solvent, though scale-up challenges include the need for strict temperature control (±2°C) to prevent decarboxylation .

Patent Landscape

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyrimidine ring undergoes nitration at the 5-position when treated with fuming HNO₃/H₂SO₄ at 0°C. This reactivity profile enables the synthesis of nitro derivatives for explosive precursor research .

Carboxylic Acid Derivitization

The carboxylic acid group participates in standard acylations:

  • Esterification: Methanol/H₂SO₄ catalysis produces methyl esters (COOCH₃) with 85% efficiency .

  • Amide Formation: Coupling with HATU/DIPEA generates primary amides, though difluoromethyl steric effects reduce yields to 40–50% .

PrecautionSpecification
Personal Protective EquipmentNitrile gloves, ANSI Z87.1 goggles
VentilationFume hood with ≥100 ft/min airflow
Spill ManagementAbsorb with vermiculite; neutralize with 5% NaHCO₃

Environmental Impact

The difluoromethyl group resists hydrolytic degradation (t₁/₂ > 180 days in pH 7 water), necessitating incineration at ≥1,000°C for disposal .

Applications in Drug Discovery

Hypoxia-Inducible Factor (HIF) Modulation

As a structural analog of 2-oxoglutarate, this compound inhibits HIF prolyl hydroxylases (Ki = 3.8 µM), showing promise for anemia treatment by stabilizing erythropoietin .

Antibacterial Agents

Structure-activity relationship (SAR) studies reveal enhanced Gram-positive activity when the carboxylic acid is converted to a hydroxamic acid derivative (MIC = 2 µg/mL against S. aureus) .

Industrial Scale Challenges

Purification Difficulties

Chromatographic separation from regioisomeric byproducts (e.g., 5-carboxylic acid derivatives) requires expensive chiral stationary phases. Patent CN106187911A resolves this via pH-controlled crystallization at 4°C .

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